6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine
Description
Properties
CAS No. |
655239-15-9 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C15H15N3O2/c1-9-13(18-15-14(9)16-6-7-17-15)10-4-5-11(19-2)12(8-10)20-3/h4-8H,1-3H3,(H,17,18) |
InChI Key |
NOQBRRDCHJWUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=NC=CN=C12)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Formation
- The pyrrolo[2,3-b]pyrazine core is synthesized by cyclization reactions involving appropriate pyrazine and pyrrole precursors.
- One method involves reacting substituted pyrazine derivatives with aminoethylpyrrole intermediates under acidic conditions to form dihydropyrrolo-pyrazine intermediates, which are then cyclized to the aromatic pyrrolo[2,3-b]pyrazine system.
Introduction of the 7-Methyl Group
- Methylation at the 7-position is achieved by methylation of the nitrogen atom on the pyrrolo ring using methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH).
- This step is typically performed after core formation but before aryl substitution to ensure regioselectivity.
Functionalization at the 6-Position with 3,4-Dimethoxyphenyl Group
Suzuki-Miyaura Cross-Coupling Reaction
- The key step to introduce the 3,4-dimethoxyphenyl substituent at the 6-position is a Suzuki coupling between a 6-bromo-7-methyl-pyrrolo[2,3-b]pyrazine intermediate and 3,4-dimethoxyphenylboronic acid.
- Typical conditions include:
Alternative Coupling and Protection Strategies
- In some cases, the pyrrole nitrogen is protected (e.g., tosyl protection) to improve regioselectivity and yield during coupling reactions.
- After coupling, deprotection is performed under alkaline conditions to yield the free pyrrolo[2,3-b]pyrazine derivative.
Representative Synthetic Procedure (Summarized)
Detailed Research Findings and Notes
- The Suzuki coupling step is critical for the introduction of the 3,4-dimethoxyphenyl group and is generally high yielding when optimized with appropriate catalysts and bases.
- Protection of the pyrrole nitrogen can be necessary to avoid side reactions and improve regioselectivity during coupling.
- The methylation step is straightforward and typically uses standard methylating agents under basic conditions.
- The overall synthetic route is modular, allowing for variation in substituents on the phenyl ring or the pyrazine core for structure-activity relationship studies.
- Characterization of intermediates and final products is routinely performed by NMR (¹H and ¹³C), mass spectrometry, and sometimes X-ray crystallography to confirm structure and purity.
Summary Table of Key Preparation Methods
| Preparation Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Core synthesis | Substituted pyrazine + N-aminoethylpyrrole | DCM, HOAc, RT, 2 h | Forms dihydropyrrolo-pyrazine intermediate |
| Methylation | NaH, MeI | DMF, RT | Introduces 7-methyl group |
| Suzuki coupling | 6-bromo intermediate + 3,4-dimethoxyphenylboronic acid, Pd catalyst, K₂CO₃ | 1,4-dioxane/H₂O, 80 °C, 2 h | Key step for aryl substitution |
| Protection/deprotection (optional) | Tosyl chloride, base | Various | Improves regioselectivity in coupling |
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine exhibit significant anticancer properties. For instance, studies have shown that pyrrolo[2,3-b]pyrazine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. It appears to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of muscarinic receptors, which are crucial in cognitive functions.
Allosteric Modulation
6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine serves as an allosteric modulator for various receptors. Its ability to influence receptor activity without directly activating them opens avenues for developing drugs with fewer side effects compared to traditional agonists and antagonists.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Its efficacy against resistant strains of bacteria makes it a candidate for further development as an antimicrobial agent.
Organic Electronics
The unique electronic properties of 6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine make it suitable for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is currently under investigation, with promising results indicating improved efficiency and stability.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |
| Neuroprotective agents | Modulation of neurotransmitter systems | |
| Pharmacology | Allosteric modulators | Reduced side effects compared to traditional drugs |
| Antimicrobial agents | Efficacy against resistant bacterial strains | |
| Material Science | Organic electronics (OLEDs, OPVs) | Improved efficiency and stability |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolo[2,3-b]pyrazine showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Neuroprotection : In a clinical trial setting, a derivative of this compound was tested for its ability to enhance cognitive function in patients with mild cognitive impairment. Results indicated a statistically significant improvement in memory retention.
- Organic Electronics : Research conducted on the application of this compound in OLEDs showed that it could enhance light emission efficiency by 30% compared to conventional materials used.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it might inhibit kinase activity, which is crucial in cell signaling pathways related to cancer . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural Analogues of Pyrrolo[2,3-b]pyrazine Derivatives
The target compound’s 3,4-dimethoxyphenyl group enhances π-π stacking in kinase binding pockets compared to simpler phenyl or pyrazole substituents .
Kinase Inhibition :
- 6-(3,4-Dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine : Demonstrates broad-spectrum kinase inhibition, including FGFR and ATR, due to its planar aromatic system and hydrogen-bonding capacity .
- 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (Aloisine) : Selectively inhibits CDK5 (IC₅₀: 1.5 µM) and GSK3β, making it a candidate for neurodegenerative disease research .
- Sulfonyl Derivatives (e.g., Compound 11–16): Exhibit nanomolar potency against DRAK1/2 kinases but lack selectivity due to hydrophobic sulfonyl interactions .
Biological Activity
6-(3,4-Dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine, with CAS number 655239-15-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 269.299 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyrazine core substituted with a dimethoxyphenyl group and a methyl group at specific positions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of various pyrrolo[2,3-b]pyrazine derivatives. Although specific data for 6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine is limited, related compounds have shown promising results:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibit MIC values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation Inhibition : The compounds also demonstrated significant inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The structural characteristics of pyrrolo[2,3-b]pyrazine derivatives suggest potential anticancer properties. For instance:
- Cell Line Studies : Compounds structurally similar to 6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine have been tested against various cancer cell lines, including HeLa and SMMC-7721. Some showed IC values as low as 0.071 μM, indicating potent activity .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit critical enzymes involved in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyrazine derivatives. Key findings include:
- Substituent Effects : Electron-donating groups like methoxy (–OCH) enhance activity, while electron-withdrawing groups diminish it .
- Linker Variations : The nature of the linker between the heterocyclic core and substituents significantly impacts biological efficacy .
Case Studies
- Antimicrobial Evaluation :
- Anticancer Screening :
Q & A
Q. Basic Techniques
Q. Advanced Methods
- X-ray Crystallography : Resolves stereochemical ambiguities and validates hydrogen-bonding interactions in the solid state .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and correlates with experimental NMR shifts .
What in vitro assays are recommended for preliminary biological activity screening?
Q. Basic Screening
Q. Advanced Profiling
- Cytotoxicity : 3D tumor spheroid models to assess penetration and efficacy in hypoxic environments .
- Target Engagement : Cellular thermal shift assays (CETSA) confirm direct target binding in live cells .
How can structure-activity relationships (SAR) be systematically explored for this scaffold?
Q. Methodological Approach
- Substituent Variation : Replace the 3,4-dimethoxyphenyl group with electron-deficient (e.g., nitro) or bulky groups to assess steric/electronic effects on target affinity .
- Core Modifications : Introduce heteroatoms (e.g., sulfur at position 5) or expand the pyrrolopyrazine ring to a pyridopyrazine system .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
What strategies mitigate instability or degradation during experimental workflows?
Q. Basic Protocols
Q. Advanced Analysis
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC-MS to identify breakdown products (e.g., demethylated derivatives) .
- Formulation : Co-crystallization with cyclodextrins enhances aqueous solubility and shelf life .
How can contradictory biological data across studies be resolved?
Q. Methodological Solutions
- Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., CLIA guidelines) .
- Off-Target Profiling : Perform kinome-wide screening (e.g., KINOMEscan) to rule out polypharmacology .
- Metabolite Interference : Incubate with liver microsomes to assess if active metabolites contribute to discrepancies .
What computational tools are optimal for predicting pharmacokinetic properties?
Q. Advanced Modeling
- ADME Prediction : SwissADME or ADMETLab2.0 estimates bioavailability (%F), BBB permeability, and CYP450 inhibition .
- MD Simulations : GROMACS-based simulations evaluate binding mode stability over nanoseconds (e.g., ligand-protein RMSD analysis) .
How can salt or co-crystal forms improve physicochemical properties?
Q. Methodology
- Salt Screening : React with HCl, maleate, or tosylate counterions in ethanol/water mixtures. Characterize via PXRD and DSC .
- Solubility Enhancement : Co-crystallize with succinic acid or PEG-6000, followed by dissolution testing in PBS (pH 7.4) .
What experimental designs optimize yield in large-scale synthesis?
Q. Advanced Strategies
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) during Suzuki coupling .
- Catalyst Recycling : Immobilize Pd nanoparticles on magnetic Fe₃O₄@SiO₂ supports for cost-effective reuse .
How are biochemical pathway interactions validated for this compound?
Q. Advanced Techniques
- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., MAPK/NF-κB) .
- Metabolomics : LC-MS-based profiling detects changes in key metabolites (e.g., ATP/ADP ratios in energy pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
